molecular formula C34H69NO4 B12401470 13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide

Cat. No.: B12401470
M. Wt: 565.0 g/mol
InChI Key: IVBULNXGVIHEKN-ZDDOLBOUSA-N
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Description

“13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide” is a deuterated analog of a sphingolipid. Sphingolipids are a class of lipids that play a crucial role in cell membrane structure and signaling. The deuterium atoms in this compound can be used to study metabolic pathways and mechanisms due to their stability and distinguishable mass from hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the deuteration of the corresponding hydrogenated sphingolipid. This process can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange.

Industrial Production Methods

Industrial production of deuterated compounds generally involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Purification steps, such as chromatography, are employed to isolate the desired deuterated product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups.

    Reduction: Reduction reactions can target the amide group or other functional groups.

    Substitution: Substitution reactions may occur at the hydroxyl or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used to study reaction mechanisms and pathways due to its deuterium labeling. It helps in tracing the movement of atoms during chemical reactions.

Biology

In biological research, deuterated sphingolipids are used to investigate lipid metabolism and signaling pathways. They provide insights into the role of sphingolipids in cellular processes.

Medicine

In medicine, deuterated compounds are explored for their potential therapeutic benefits. The stability of deuterium-labeled drugs can lead to improved pharmacokinetics and reduced side effects.

Industry

In the industrial sector, deuterated compounds are used in the development of new materials and as tracers in various processes.

Mechanism of Action

The mechanism of action of this compound involves its incorporation into cell membranes and participation in signaling pathways. The deuterium atoms provide a unique mass signature, allowing researchers to track the compound’s distribution and interactions within biological systems. The molecular targets include enzymes involved in sphingolipid metabolism and receptors that mediate signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide: The non-deuterated analog of the compound.

    N-palmitoyl-sphingosine: Another sphingolipid with similar structural features.

    N-stearoyl-sphingosine: A sphingolipid with a different fatty acid chain.

Uniqueness

The uniqueness of “13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide” lies in its deuterium labeling. This feature allows for detailed studies of metabolic pathways and mechanisms that are not possible with non-deuterated analogs. The stability and distinguishable mass of deuterium make it a valuable tool in research.

Properties

Molecular Formula

C34H69NO4

Molecular Weight

565.0 g/mol

IUPAC Name

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide

InChI

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1/i1D3,3D2,5D2,7D2

InChI Key

IVBULNXGVIHEKN-ZDDOLBOUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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